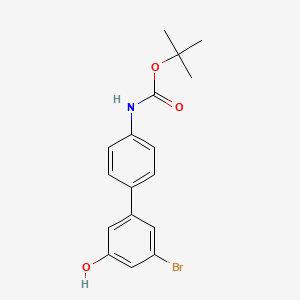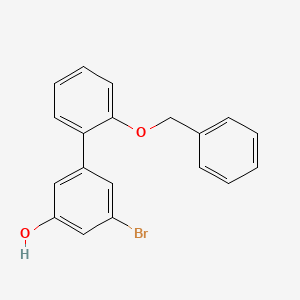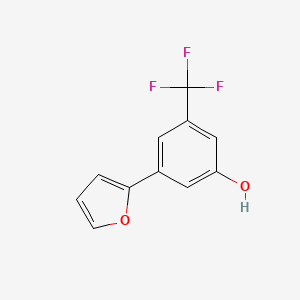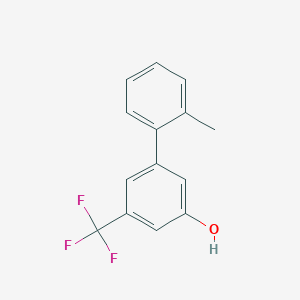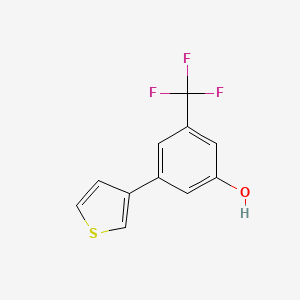
5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% (5T3TFP) is an important organic compound used in many scientific and industrial applications. It is a phenol derivative with a thiophene ring and a trifluoromethyl group. 5T3TFP is used as a reagent, a solvent, and a catalyst in chemical synthesis, and as a component of inks, coatings, and other materials. 5T3TFP has a wide range of applications in the scientific and industrial fields, including drug synthesis, biochemistry, and environmental science.
Scientific Research Applications
5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been used in a wide range of scientific research applications. In biochemistry, it has been used as a reagent for the synthesis of various biologically active compounds, including antibiotics, antifungals, and anti-cancer drugs. In environmental science, 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been used as a reagent for the detection of pollutants in water and air samples. In addition, 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% is based on its ability to react with certain functional groups in organic molecules. The reaction of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% with aldehydes and ketones results in the formation of an acyl-trifluoromethylphenol, which can then be used as a reagent in various chemical synthesis reactions. 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% also reacts with alcohols, amines, and carboxylic acids, resulting in the formation of trifluoromethylphenyl esters, amides, and anhydrides, respectively.
Biochemical and Physiological Effects
5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been studied for its biochemical and physiological effects in various organisms. In humans, 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been shown to have antioxidant and anti-inflammatory properties, and to be effective in the treatment of chronic diseases, such as diabetes, cancer, and cardiovascular disease. In animals, 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been found to have anti-bacterial and anti-fungal effects, and to be effective in the treatment of various infectious diseases.
Advantages and Limitations for Lab Experiments
5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and has a high purity level. It is also stable under normal laboratory conditions and has a low toxicity. The main limitation of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% is that it is reactive and can react with other compounds in the reaction mixture, leading to side reactions and lower yields.
Future Directions
The future directions for 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% are numerous. Further research is needed to explore the potential applications of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% in drug synthesis, biochemistry, and environmental science. Additionally, research is needed to develop new methods for the synthesis of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95%, as well as to optimize existing methods. Finally, research is needed to investigate the biochemical and physiological effects of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% in humans and animals.
Synthesis Methods
5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% is synthesized via a Friedel-Crafts acylation reaction using a mixture of thiophene-3-carboxylic acid and trifluoromethylbenzene. The reaction is conducted in the presence of an aluminum chloride catalyst, and the product is purified by distillation and recrystallization. The overall yield of the reaction is typically in the range of 80-90%.
properties
IUPAC Name |
3-thiophen-3-yl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3OS/c12-11(13,14)9-3-8(4-10(15)5-9)7-1-2-16-6-7/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGWOACWMRDLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686495 |
Source


|
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261983-92-9 |
Source


|
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

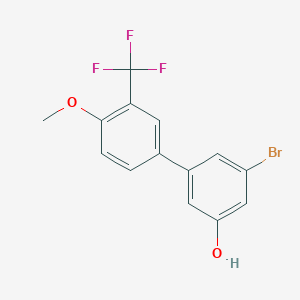


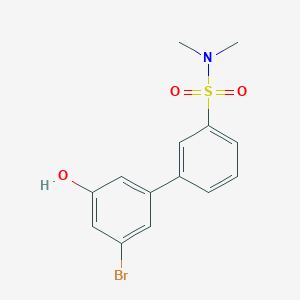

![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
